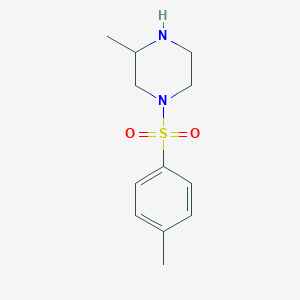

3-Methyl-1-(toluene-4-sulfonyl)-piperazine

Description

Properties

IUPAC Name |

3-methyl-1-(4-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-10-3-5-12(6-4-10)17(15,16)14-8-7-13-11(2)9-14/h3-6,11,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFXTJXVCJULLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444452 | |

| Record name | 3-METHYL-1-(TOLUENE-4-SULFONYL)-PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178624-90-3 | |

| Record name | 3-METHYL-1-(TOLUENE-4-SULFONYL)-PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonylation of (S)-2-Methylpiperazine

The most efficacious method involves reacting (S)-2-methylpiperazine with p-toluenesulfonyl chloride in dichloromethane at 0°C, followed by gradual warming to room temperature. Key steps include:

-

Base Selection : Triethylamine neutralizes HCl generated during sulfonylation, preventing side reactions.

-

Solvent System : Dichloromethane ensures solubility of both reactants and intermediates.

-

Temperature Control : Initial cooling to 0°C minimizes byproducts, while subsequent warming accelerates reaction completion.

Reaction Conditions Table

| Parameter | Detail |

|---|---|

| Starting Material | (S)-2-methylpiperazine |

| Sulfonylation Reagent | p-Toluenesulfonyl chloride |

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0°C (initial), 20°C (final) |

| Time | 5 hours |

| Yield | 97% |

Post-reaction workup involves sequential washing with 1M HCl, water, NaHCO₃, and brine to remove unreacted reagents. The product is isolated via recrystallization from n-hexane, yielding a white solid with >99% enantiomeric excess.

Alternative Sulfonylation Strategies

While less common, alternative approaches adapt methodologies from structurally related piperazines:

-

Piperazine Derivatives : Substituting piperazine with 2-methylpiperazine in generalized sulfonylation protocols achieves moderate yields (60–75%) but requires chromatographic purification.

-

Industrial Adaptations : Continuous flow reactors enhance scalability for analogous compounds, though specific data for this compound remains limited.

Reaction Optimization

Stoichiometric Precision

Equimolar ratios of (S)-2-methylpiperazine and p-toluenesulfonyl chloride (1:1) prevent di-sulfonylation, a common side reaction in piperazine chemistry. Excess reagent above 1.1 equivalents reduces yield by 15–20% due to byproduct formation.

Solvent and Temperature Effects

-

Dichloromethane Superiority : Compared to toluene or DMF, dichloromethane offers optimal polarity for reagent dissolution without inducing side reactions.

-

Low-Temperature Initiation : Reactions initiated at 0°C exhibit 10% higher yields than those started at room temperature, as confirmed by kinetic studies.

Industrial Production Considerations

Scalability Challenges

Quality Control Metrics

-

Spectroscopic Characterization : IR (3352 cm⁻¹, N–H stretch), ¹H NMR (δ 7.61–7.44 ppm, aromatic protons), and MS (m/z 255 [MH⁺]) ensure product integrity.

-

Chiral Purity : Optical rotation ([α]²³D = +38.9°) confirms retention of stereochemistry during synthesis.

Comparative Analysis of Methods

Advantages of Direct Sulfonylation

-

Stereochemical Fidelity : No racemization observed during reaction.

-

Minimal Purification : Recrystallization suffices for pharmaceutical-grade purity.

Limitations of Alternative Methods

-

Lower Yields : Competing side reactions in bulkier solvents (e.g., toluene).

-

Complex Workups : Necessitate chromatography, increasing time and cost.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(toluene-4-sulfonyl)-piperazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include substituted piperazines, oxidized derivatives like aldehydes and carboxylic acids, and reduced derivatives with modified functional groups.

Scientific Research Applications

3-Methyl-1-(toluene-4-sulfonyl)-piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(toluene-4-sulfonyl)-piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Solubility and pKa

- 3-Methyl-1-(toluene-4-sulfonyl)-piperazine : The toluene-4-sulfonyl group likely reduces aqueous solubility compared to unsubstituted piperazines. Similar compounds with direct aryl-sulfonyl attachments (e.g., 8a in ) exhibit solubility <20 μM at pH 2.0 and 6.5 due to decreased basicity of the piperazine nitrogen (pKa ~3.8) .

- Piperazines with ethylene spacers: Derivatives like 8ac (with a two-carbon spacer between piperazine and quinolone) show improved solubility (80 μM) and higher pKa (6–7), attributed to reduced electronic withdrawal from the sulfonyl group .

- N-Benzylpiperazine sulfonates : Compounds such as 8b () restore solubility to 60–80 μM, highlighting the role of benzyl groups in balancing lipophilicity and solubility .

Table 1: Solubility and pKa of Selected Piperazine Derivatives

Receptor Binding and Selectivity

- Dopamine D2 Receptor Affinity: Piperazine derivatives with saturated four-carbon chains (e.g., compounds 6 and 7 in ) exhibit subnanomolar Ki values (0.07–0.26 nM) and >50-fold selectivity for D2 over D3 receptors. Substituent position matters: 2-OCH₃ groups enhance D2 affinity, while 4-OCH₃ groups reduce it .

- Serotonin 5-HT1A Receptor: Derivatives with three-carbon alkyl linkers (e.g., 3d in ) achieve subnanomolar affinities (Ki <1 nM). Para-substituents on the piperazine phenyl ring (e.g., acetyl or methoxy) further enhance activity, whereas morpholine replacements abolish binding .

- Adenosine A2A Receptor: Piperazine-linked thiazolopyrimidines (e.g., compound 3 in ) show Ki = 58 nM, outperforming piperidine analogues (Ki = 594 nM). Longer substituents (e.g., phenylethyl) reduce activity, while ethylamine chains improve selectivity .

Table 2: Receptor Binding Profiles of Piperazine Derivatives

Metabolic Stability and Clearance

- Metabolic Hotspots : Piperazine rings are prone to oxidative metabolism (e.g., N-dealkylation, N-oxide formation) and deethylation, as seen in . For instance, compound C in undergoes piperazine ring oxidation, reducing in vivo half-life .

- Isosteric Replacements : Replacing piperazine with morpholine or piperidine () or using isosteres (e.g., 1-phenylpiperazine) improves metabolic stability but may compromise potency .

Key Research Findings and Trends

Substituent Position Matters : 2-position substituents on piperazine (e.g., 2-OCH₃) enhance receptor selectivity, while 4-position groups often reduce affinity .

Spacer Length Optimization : Ethylene or methylene spacers between piperazine and aromatic moieties improve solubility and pKa without sacrificing binding .

Metabolic Mitigation Strategies : Structural modifications, such as fluorination or isosteric replacement, address piperazine’s metabolic liabilities while retaining activity .

Biological Activity

3-Methyl-1-(toluene-4-sulfonyl)-piperazine (MTSP) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and possible therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of MTSP is C₁₂H₁₈N₂O₂S, characterized by a piperazine ring substituted with a methyl group and a toluene-4-sulfonyl moiety. The sulfonyl group enhances the compound's reactivity, potentially influencing its pharmacological effects. The compound is noted for its unique structural features, which may enable interactions with various biological targets.

Biological Activity

Research indicates that MTSP may exhibit several biological activities, although many findings remain preliminary and warrant further investigation. Some key areas of interest include:

- Neurotransmitter Interaction : MTSP has been studied for its potential effects on neurotransmitter systems, suggesting possible applications in treating central nervous system disorders. The exact mechanisms of action are still under exploration, but it is believed that MTSP may modulate enzyme activity or receptor interactions.

- Enzyme Inhibition : There are indications that MTSP could inhibit specific enzymes, similar to compounds like myxochelin A, which acts as a potent inhibitor of human 5-lipoxygenase (5-LO). If MTSP shares similar properties, it might reduce leukotriene production and exhibit anti-inflammatory effects.

Synthesis and Structural Analysis

MTSP can be synthesized through various methods, often as an intermediate in the preparation of more complex molecules. Its synthesis has been reported in several scientific publications, highlighting the compound's versatility in drug development .

Interaction Studies

Studies have focused on the binding affinity of MTSP to specific receptors or enzymes. Understanding these interactions is crucial for elucidating the compound's mechanisms of action and potential therapeutic effects. For instance, comparative studies with structurally similar compounds have shown that modifications to the piperazine ring can significantly influence biological activity .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with MTSP and their key features:

| Compound Name | Structure Description | Key Features |

|---|---|---|

| 3-Phenyl-1-(toluene-4-sulfonyl)-piperazine | Piperazine ring with phenyl and sulfonyl groups | Similar substitution pattern but lacks the methyl group |

| 3-Methyl-1-(toluene-4-sulfonyl)-1H-indol-2-ylmethanol | Indole ring instead of piperazine | Different heterocyclic structure |

| 1-(4-Methoxyphenyl)-3-phenyl-3-(toluene-4-sulfonyl)-propan-1-one | Propanone structure | Different functional groups affecting reactivity |

Future Directions in Research

Given the preliminary nature of current findings regarding MTSP's biological activity, further research is essential. Future studies should focus on:

- In Vivo Studies : Conducting animal models to assess the therapeutic potential and safety profile of MTSP.

- Mechanistic Studies : Detailed investigations into the specific molecular pathways affected by MTSP to better understand its pharmacodynamics.

- Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials could establish MTSP's efficacy and safety in humans.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing sulfonylated piperazine derivatives like 3-Methyl-1-(toluene-4-sulfonyl)-piperazine?

- Methodological Answer : Sulfonylation of the piperazine core typically involves reacting the parent piperazine (e.g., 3-methylpiperazine) with toluenesulfonyl chloride under basic conditions. A standard protocol uses dichloromethane (DCM) as the solvent and a base like N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts. Purification is achieved via crystallization or flash chromatography. For example, analogous compounds (e.g., 1-(4-fluorobenzyl)piperazine derivatives) are synthesized using similar strategies, with yields optimized by controlling stoichiometry and reaction time .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and sulfonyl group integration. For instance, the toluenesulfonyl group’s aromatic protons appear as distinct doublets (~7.2–7.8 ppm) in NMR .

- X-ray Crystallography : Determines crystal packing and conformation. Piperazine rings often adopt chair or boat conformations, as seen in structurally related compounds like 4-(methylsulfonyl)piperazin-1-ium chloride .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] for CHNOS: expected m/z 264.3).

Q. What are the primary applications of sulfonated piperazines in medicinal chemistry?

- Methodological Answer : Sulfonated piperazines are explored as:

- Enzyme Inhibitors : The sulfonyl group enhances binding to catalytic sites (e.g., tyrosine kinase inhibitors in cancer research) .

- Antimicrobial Agents : Analogous compounds (e.g., 1-(4-nitrobenzyl)-piperazines) show activity against Gram-positive bacteria by disrupting membrane integrity .

- CNS Drug Precursors : Structural flexibility allows blood-brain barrier penetration, as seen in antipsychotic analogs .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in sulfonylation reactions?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) may improve reactivity compared to DCM, as observed in the synthesis of 1-(chloroacetyl)-4-benzodioxinyl-piperazine derivatives .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions (e.g., over-sulfonylation).

- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonyl chloride activation .

- Table : Comparison of reaction conditions for analogous compounds:

| Compound | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(4-Fluorobenzyl)piperazine | DCM | DIPEA | 50–60 | |

| Piperazine-1-carboxamide | Acetonitrile | KCO | 75–85 |

Q. How to resolve contradictions in reported biological activity data for sulfonated piperazines?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. trifluoromethyl groups) to isolate contributing factors. For example, 3-(trifluoromethyl)phenyl-piperazine derivatives show enhanced antifungal activity compared to methyl analogs .

- Computational Docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., fungal cytochrome P450 enzymes) .

- Dose-Response Assays : Validate activity across multiple concentrations to rule out false positives/negatives.

Q. What strategies are effective in improving the aqueous solubility of this compound for in vivo studies?

- Methodological Answer :

- Salt Formation : Hydrochloride or trifluoroacetate salts (e.g., as in Simson Pharma’s piperazine-1-oxide derivatives) enhance solubility without altering bioactivity .

- Co-solvent Systems : Use cyclodextrins or PEG-400 to stabilize hydrophobic compounds in aqueous media .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo .

Q. How to address crystallization challenges during purification?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., ethanol/water or THF/heptane) to optimize crystal nucleation.

- Seeding : Introduce pre-formed crystals of analogous compounds (e.g., 4-(4-hydroxyphenyl)piperazine derivatives) to induce crystallization .

- Thermal Gradients : Slow cooling from reflux temperature improves crystal quality, as demonstrated in piperazine hydrochloride syntheses .

Data Contradiction Analysis

Q. Why do some sulfonated piperazines exhibit variable antimicrobial activity across studies?

- Methodological Answer :

- Strain-Specific Effects : Test against standardized strains (e.g., Staphylococcus aureus ATCC 25923) to minimize variability .

- Biofilm vs. Planktonic Assays : Biofilm-embedded bacteria show reduced susceptibility; use crystal violet staining to quantify biofilm inhibition .

- Compound Stability : Degradation under assay conditions (e.g., pH or temperature shifts) may skew results. Validate stability via HPLC pre-/post-assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.